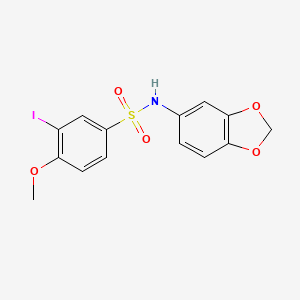![molecular formula C22H22N2O3S B4173538 N-mesityl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4173538.png)
N-mesityl-2-[(phenylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-mesityl-2-[(phenylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making it a promising candidate for cancer treatment. In addition, N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
N-mesityl-2-[(phenylsulfonyl)amino]benzamide exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a crucial role in gene expression regulation, and the inhibition of HDAC enzymes leads to increased histone acetylation, resulting in altered gene expression. N-mesityl-2-[(phenylsulfonyl)amino]benzamide specifically targets class I HDAC enzymes, which are overexpressed in cancer cells and are associated with poor prognosis.
Biochemical and Physiological Effects:
N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. In addition, N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-mesityl-2-[(phenylsulfonyl)amino]benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-mesityl-2-[(phenylsulfonyl)amino]benzamide has several advantages as a research tool, including its high potency and specificity for class I HDAC enzymes. However, N-mesityl-2-[(phenylsulfonyl)amino]benzamide also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are necessary when using N-mesityl-2-[(phenylsulfonyl)amino]benzamide in lab experiments.
Zukünftige Richtungen
There are several future directions for N-mesityl-2-[(phenylsulfonyl)amino]benzamide research. One direction is the development of N-mesityl-2-[(phenylsulfonyl)amino]benzamide derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of N-mesityl-2-[(phenylsulfonyl)amino]benzamide in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, the potential therapeutic applications of N-mesityl-2-[(phenylsulfonyl)amino]benzamide in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrant further investigation.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-13-16(2)21(17(3)14-15)23-22(25)19-11-7-8-12-20(19)24-28(26,27)18-9-5-4-6-10-18/h4-14,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEFASGZMVNQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4173464.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide](/img/structure/B4173471.png)

![7-(3-bromophenyl)-5-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173493.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-[4-(methylthio)phenyl]urea](/img/structure/B4173508.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4173511.png)
![1-{4-hydroxy-5-methyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-6-yl}ethanone](/img/structure/B4173514.png)
![7-(4-fluorophenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173525.png)
![ethyl 4-{4-[(4-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4173533.png)
![N-[({2-allyl-2-hydroxy-1-[2-(methylthio)ethyl]-4-penten-1-yl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4173546.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4173555.png)
![1-[(4-fluorophenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4173559.png)
![3-amino-N-ethyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4173565.png)